

# Miransertib Dosing & Safety Data from Clinical Studies

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## Compound Focus: Miransertib

CAS No.: 1313881-70-7

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Dosing Parameter	Protocol Details
Starting Dose	15 mg/m <sup>2</sup> orally, once daily [1]
Escalated Dose	25 mg/m <sup>2</sup> orally, once daily [1]
Dose Escalation Timing	After the first 3 cycles (1 cycle = 28 days) [1]
Dose Escalation Condition	Provided no clinically significant drug-related toxicities were observed [1]
Treatment Duration (in MOSAIC study)	Median of 20.5 months (range: 9.9 - 45.6 months) [1]

Safety Profile (from MOSAIC study)	Incidence
Participants with any drug-related Adverse Event (AE)	46.9% (23 of 49 participants) [1]

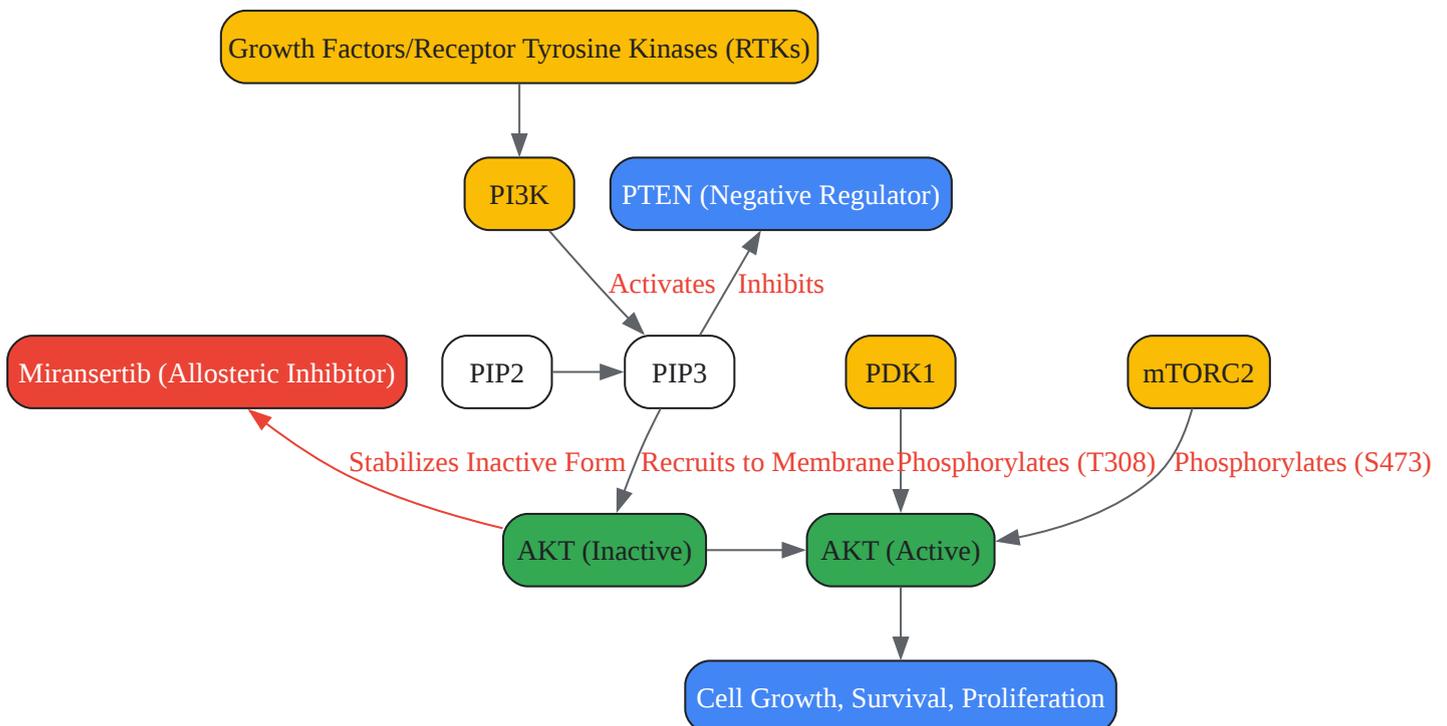
| **Most Common Drug-Related AEs** | • Decreased neutrophil count: 12.2% (6 participants) • Increased blood insulin: 10.2% (5 participants) • Stomatitis: 10.2% (5 participants) [1] | | **Grade 3 Drug-Related AEs** | 2.0% (1 participant, deep vein thrombosis) [1] | | **AEs Leading to Study Discontinuation or Death** | None reported [1] |

## Key Experimental Protocols & Mechanistic Insights

For your technical guides, here are the core methodologies and biological context from the research.

- **Study Design Context:** The MOSAIC study was a multicenter, open-label, phase 1/2 trial (NCT03094832). Its primary objective was amended to focus on safety and tolerability, as limitations in disease measurement methods made efficacy evaluation unfeasible [1].
- **Dosing Protocol Rationale:** The original protocol allowed for a second escalation to 35 mg/m<sup>2</sup>, but this was amended early in the trial to a single escalation to 25 mg/m<sup>2</sup> daily due to concerns about the tolerability of the higher dose [1].
- **Mechanism of Action:** **Miransertib** is a **selective, allosteric pan-AKT inhibitor**. It binds to the interface between the PH domain and kinase domain of AKT, stabilizing it in an inactive conformation and preventing its activation [2]. This is a key differentiator from ATP-competitive AKT inhibitors like Ipatasertib.

The diagram below illustrates where **Miransertib** acts in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in the conditions it aims to treat.



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## Frequently Asked Questions for a Technical Support Center

**Q1: What is the recommended course of action if a patient experiences decreased neutrophil count during treatment?**

- **A:** In the clinical trial, decreased neutrophil count was the most common adverse event (12.2%). The protocol permitted **dose delays and reductions** to manage drug-related toxicity. It is critical to monitor blood counts regularly. If a dose is reduced, the protocol specified that **re-escalation should not be permitted** [1].

**Q2: How does Miransertib differ from other AKT inhibitors like Ipatasertib in its mechanism?**

- **A:** This is a crucial distinction for researchers. **Miransertib** is an **allosteric inhibitor**, while Ipatasertib is an **ATP-competitive inhibitor** [3] [2].
  - **Allosteric (Miransertib):** Binds to a site outside the ATP pocket, locking AKT in an inactive conformation. This mechanism is highly selective.
  - **ATP-competitive (Ipatasertib):** Binds directly to the ATP-binding site, competing with ATP. Some drugs in this class, like Ipatasertib, may have additional off-target effects that contribute to their efficacy [3].

**Q3: Is there preclinical evidence supporting the 25 mg/m<sup>2</sup> dose?**

- **A:** Yes. A case report of a pediatric patient with PROS showed that treatment with **Miransertib** (dose not specified in the abstract) led to a **15% reduction in calculated volumes of fatty overgrowth** on MRI over 22 months, indicating biological activity at clinically used doses [4].

**Q4: What are the key laboratory assessments to monitor during treatment?**

- **A:** The study monitored specific laboratory values. Aside from neutrophil count, pay close attention to **blood insulin levels** (10.2% incidence of increase) and watch for signs of stomatitis. Throughout the MOSAIC study, laboratory values otherwise remained generally stable [1].

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## References

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